- Facile deprotection of dithioacetals by using a novel 1,4-benzoquinone/cat. NaI system, Tetrahedron (2013, 2013, 69(44), 9192-9199

Cas no 98-03-3 (Thiophene-2-carbaldehyde)

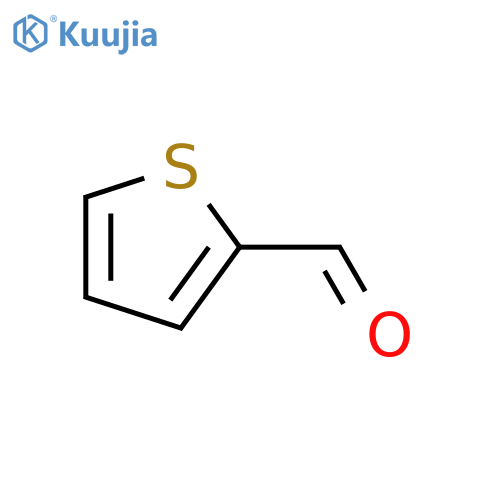

Le thiophene-2-carbaldéhyde est un composé hétérocyclique aromatique contenant un noyau thiopène fonctionnalisé par un groupe aldéhyde en position 2. Cette structure confère au produit une réactivité polyvalente, notamment dans les réactions de condensation et de cyclisation, utiles en synthèse organique. Sa pureté élevée et sa stabilité en font un intermédiaire précieux pour la préparation de composés pharmaceutiques, d'agrochimie et de matériaux fonctionnels. Le groupe aldéhyde réactif permet des modifications ciblées, tandis que le noyau thiopène contribue à des propriétés électroniques particulières. Le composé présente une bonne solubilité dans les solvants organiques courants, facilitant son utilisation en milieu réactionnel.

Thiophene-2-carbaldehyde structure

Nom du produit:Thiophene-2-carbaldehyde

Numéro CAS:98-03-3

Le MF:C5H4OS

Mégawatts:112.149660110474

MDL:MFCD00005429

CID:34931

PubChem ID:7364

Thiophene-2-carbaldehyde Propriétés chimiques et physiques

Nom et identifiant

-

- Thiophene-2-aldehyde

- 2-Thiophenecarboxaldehyde,Thenaldehyde

- 2-Thiophenecarboxald

- 2-Thiophenecarboxaldehyde (stabilized with HQ)

- 2-Formylthiophene, 2-Thenaldehyde

- THIOPHENE-2-CARBALDEHYDE FOR SYNTHESIS

- Thiophene-2-carboxaldehyde

- 2-Thenaldehyde

- 2-Thiophene Carboxaldehyde

- thiophene-2-carbaldehyde

- 2-Formylthiophene

- 2-Thiophenecarboxaldehyde

- 2-Thiophenealdehyde

- 2-Thienylaldehyde

- 2-Thiophenecarbaldehyde

- 2-Thienylcarboxaldehyde

- 2-Thienaldehyde

- formylthiophene

- alpha-Formylthiophene

- 2-Thiophenaldehyde

- Thenaldehyde

- alpha-Thiophenecarboxaldehyde

- .alpha.-Formylthiophene

- 2-thiophencarboxaldehyde

- 2-thienal

- thiophenecarboxaldehyde

- thiophen-2-carbaldehyde

- 2-thiophene car

- 2-Formylthiofuran

- 2-Thienylcarbaldehyde

- 2-Thiofurancarboxaldehyde

- NSC 2162

- Thiofurfural

- Thiophene-o-carboxaldehyde

- α-Formylthiophene

- α-Thiophenaldehyde

- α-Thiophenecarboxaldehyde

- 2-Thiophenecarboxaldehyde,99%

- Thiophene-2-carbaldehyde

-

- MDL: MFCD00005429

- Piscine à noyau: 1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H

- La clé Inchi: CNUDBTRUORMMPA-UHFFFAOYSA-N

- Sourire: O=CC1=CC=CS1

- BRN: 105819

Propriétés calculées

- Qualité précise: 111.998286g/mol

- Charge de surface: 0

- XLogP3: 1

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Nombre de liaisons rotatives: 1

- Masse isotopique unique: 111.998286g/mol

- Masse isotopique unique: 111.998286g/mol

- Surface topologique des pôles: 45.3Ų

- Comptage des atomes lourds: 7

- Complexité: 72.5

- Comptage atomique isotopique: 0

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Nombre d'unités de liaison covalente: 1

- Surface topologique des pôles: 17.1

- Charge de surface: 0

Propriétés expérimentales

- Couleur / forme: Liquide jaune pâle

- Dense: 1.2 g/mL at 25 °C(lit.)

- Point de fusion: <10°C

- Point d'ébullition: 198 °C(lit.)

75-77 °C/11 mmHg(lit.) - Point d'éclair: Température Fahrenheit: 170.6°f

Degrés Celsius: 77 ° C - Indice de réfraction: n20/D 1.591(lit.)

- Coefficient de répartition de l'eau: Insoluble

- Le PSA: 45.31000

- Le LogP: 1.56060

- Solubilité: Facilement soluble dans l'éthanol, le benzène, l'éther, légèrement soluble dans l'eau

- FEMA: 2493

- Sensibilité: Air Sensitive

Thiophene-2-carbaldehyde Informations de sécurité

-

Symbolisme:

- Provoquer:Avertissement

- Mot signal:Warning

- Description des dangers: H302,H315,H319,H335

- Déclaration d'avertissement: P261,P305+P351+P338

- Numéro de transport des marchandises dangereuses:UN 2810

- Wgk Allemagne:3

- Code de catégorie de danger: 22-36/37/38

- Instructions de sécurité: S36/37/39-S37-S24

- Carte FOCA taille f:9

- RTECS:XM8135000

-

Identification des marchandises dangereuses:

- Conditions de stockage:0-10°C

- Terminologie du risque:R22; R43

- TSCA:Yes

Thiophene-2-carbaldehyde Données douanières

- Code HS:29349990

- Données douanières:

Code douanier chinois:

2934999090Résumé:

2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

Thiophene-2-carbaldehyde PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0725-100ml |

Thiophene-2-carbaldehyde |

98-03-3 | 97.0%(GC),stabilized with HQ | 100ml |

¥380.0 | 2022-06-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0725-500ML |

2-Thiophenecarboxaldehyde (stabilized with HQ) |

98-03-3 | >98.0%(GC) | 500ml |

¥1140.00 | 2024-04-15 | |

| TRC | T368100-100g |

2-Thiophenecarboxaldehyde |

98-03-3 | 100g |

$ 103.00 | 2023-09-05 | ||

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09039-100g |

Thiophene-2-carbaldehyde |

98-03-3 | 97% | 100g |

¥78 | 2023-09-15 | |

| Oakwood | 003419-1g |

2-Thiophenecarboxaldehyde |

98-03-3 | 98% | 1g |

$9.00 | 2024-07-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14344-1000g |

Thiophene-2-carboxaldehyde, 98+% |

98-03-3 | 98+% | 1000g |

¥5097.00 | 2023-02-15 | |

| Life Chemicals | F2190-0580-0.25g |

thiophene-2-carbaldehyde |

98-03-3 | 95%+ | 0.25g |

$18.0 | 2023-11-21 | |

| Apollo Scientific | OR5053-250g |

Thiophene-2-carboxaldehyde |

98-03-3 | 95% | 250g |

£30.00 | 2024-07-19 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09039-1000g |

Thiophene-2-carbaldehyde |

98-03-3 | 97% | 1000g |

524.00 | 2021-07-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD23302-500g |

Thiophene-2-carbaldehyde |

98-03-3 | 98% (stabilized with HQ) | 500g |

¥142.0 | 2024-04-17 |

Thiophene-2-carbaldehyde Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Quinone , Oxygen Catalysts: Sodium iodide Solvents: Acetonitrile , Water ; 48 h, 100 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Oxygen Catalysts: Ruthenium dioxide , Graphene Solvents: Toluene ; 1 atm, rt → 100 °C; 8 h, 100 °C

Référence

- High-throughput production of heterogeneous RuO2/graphene catalyst in a hydrodynamic reactor for selective alcohol oxidation, Catalysts (2019, 2019, 9(1), 1-25

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Sodium hypochlorite Catalysts: (SP-5-13)-Chloro[3,4,8,9-tetrahydro-3,3,6,9,9-pentamethyl-1H-1,4,6,8,11-benzopen… Solvents: Acetonitrile , Water ; 5 h, pH 7, rt

Référence

- Catalytic oxidation of alcohols using Fe-bTAML and NaClO: Comparing the reactivity of Fe(V)O and Fe(IV)O intermediates, Inorganica Chimica Acta (2019, 2019, , 476-482

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: 1,10-Phenanthroline , Cuprous chloride Solvents: Toluene

1.2 Reagents: Potassium carbonate , 1,2-Diethyl 1,2-hydrazinedicarboxylate , Oxygen

1.2 Reagents: Potassium carbonate , 1,2-Diethyl 1,2-hydrazinedicarboxylate , Oxygen

Référence

- Efficient, Ecologically Benign, Aerobic Oxidation of Alcohols, Journal of Organic Chemistry (1999, 1999, 64(7), 2433-2439

Synthetic Routes 5

Conditions de réaction

1.1 Catalysts: Cuprous iodide , N-(1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinyl)[2,2′-bipyridine]-5-carboxamide Solvents: Acetonitrile ; 2 min, rt

1.2 Catalysts: 1-Methylimidazole ; 2 min, rt

1.3 Reagents: Oxygen ; 4 h, 25 °C

1.2 Catalysts: 1-Methylimidazole ; 2 min, rt

1.3 Reagents: Oxygen ; 4 h, 25 °C

Référence

- Bioinspired aerobic oxidation of alcohols with a bifunctional ligand based on bipyridine and TEMPO, RSC Advances (2016, 2016, 6(41), 35008-35013

Synthetic Routes 6

Conditions de réaction

1.1 Catalysts: Bromo[1,1′-thiobis[methane]]copper , 4,4′-Bis[[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]methyl]-2,… Solvents: Acetonitrile ; 0.5 h, rt

1.2 Reagents: Tempo , Oxygen Solvents: Chlorobenzene ; 8 h, 90 °C; 90 °C → 0 °C

1.2 Reagents: Tempo , Oxygen Solvents: Chlorobenzene ; 8 h, 90 °C; 90 °C → 0 °C

Référence

- Efficient, recoverable, copper-catalyzed aerobic oxidation of alcohols under FBS and thermomorphic mode, Tetrahedron Letters (2007, 2007, 48(50), 8823-8828

Synthetic Routes 7

Conditions de réaction

1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Water , 1-Butyl-3-methylimidazolium tetrafluoroborate ; 3 - 5 h, rt

Référence

- Mild and efficient conversion of aldehydes to gem-diacetates using 2nd generation ionic liquids, Catalysis Communications (2008, 2008, 9(5), 590-593

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: tert-Butyl nitrite Catalysts: 2579169-90-5 Solvents: (Trifluoromethyl)benzene ; 5 h, 80 °C

Référence

- Synthesis of TEMPO radical decorated hollow porous aromatic frameworks for selective oxidation of alcohols, Chemical Communications (Cambridge, 2021, 57(7), 907-910

Synthetic Routes 9

Conditions de réaction

1.1 Catalysts: 1H-Imidazolium, 3,3′-[1,3-phenylenebis(methylene)]bis[1-ethenyl-, bromide (1:2),… (ion-exchanged, pyrolyzed) Solvents: Dimethyl sulfoxide ; rt → 120 °C; 12 h, 120 °C

Référence

- N-Doped carbon encapsulated molybdenum carbide as an efficient catalyst for oxidant-free dehydrogenation of alcohols, Journal of Materials Chemistry A: Materials for Energy and Sustainability (2017, 2017, 5(33), 17580-17588

Synthetic Routes 10

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Oxygen Catalysts: Alumina , Ruthenium hydroxide Solvents: Toluene ; 30 min, rt; rt → 80 °C; 1 h, 11 bar, 80 °C

Référence

- Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 Catalyst, Organic Process Research & Development (2014, 2014, 18(11), 1503-1508

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Oxygen Catalysts: Osmium Solvents: Toluene ; 80 °C

Référence

- Osmium(0) nanoclusters stabilized by zeolite framework; highly active catalyst in the aerobic oxidation of alcohols under mild conditions, Dalton Transactions (2010, 2010, 39(32), 7521-7527

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Oxygen Catalysts: Ruthenium oxide (mixed oxide, copper-iron-ruthenium-manganese) Solvents: Toluene ; 40 min, 60 °C

Référence

- Aerobic liquid-phase oxidation of alcohols with solid mixed oxide catalyst under mild condition, Youji Huaxue (2006, 2006, 26(4), 491-496

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Oxygen Catalysts: Platinum (carbon-supported) Solvents: 1,4-Dioxane , Water ; 3 h, 20 bar, 100 °C

Référence

- Oxidation of primary alcohols with air on carbon-supported platinum catalysts for the synthesis of aldehydes or acids, Catalysis Today (2007, 2007, , 1-2

Synthetic Routes 15

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Sodium perchlorate Catalysts: 4-[(2-Aminobenzoyl)oxy]-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Acetone , Water

1.2 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium perchlorate Solvents: Acetonitrile , Water ; 7 h, rt

1.2 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium perchlorate Solvents: Acetonitrile , Water ; 7 h, rt

Référence

- Efficient Electrooxidation of Alcohols Using TEMPO-Modified Polyaniline Electrode Prepared by Electrochemical Polymerization, Journal of the Electrochemical Society (2016, 2016, 163(5),

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: tert-Butyl nitrite , Oxygen Catalysts: Bis[1,3-dihydro-1,1,3,3-tetramethyl-4-(4-pyridinyl-κN)-7-(4-pyridinyl)-2H-isoind… Solvents: 1,1,2,2-Tetrachloroethane-d2 ; 24 h, 80 °C

Référence

- A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of Alcohols, Journal of the American Chemical Society (2014, 2014, 136(21), 7543-7546

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: Oxygen Catalysts: OMS 2 (catalyst) Solvents: Toluene ; 12 h, 110 °C

Référence

- Base-free synthesis of 1,3,5-triazines via aerobic oxidation of alcohols and benzamidine over a recyclable OMS-2 catalyst, Catalysis Communications (2019, 2019, , 58-63

Synthetic Routes 19

Conditions de réaction

1.1 Reagents: Nickel , Phosphinic acid, compd. with N,N-diethylethanamine (1:1) Solvents: Ethanol , Tetrahydrofuran

Référence

- A new hydrogen source. 3. Chemoselective reduction with triethylammonium hypophosphite hydrate/Raney nickel and tris(triphenylphosphine)ruthenium dichloride reagents, Journal of Organic Chemistry (1989, 1989, 54(4), 949-53

Synthetic Routes 20

Conditions de réaction

1.1 Reagents: 1-Methylimidazole , Tempo Catalysts: Copper bromide (CuBr) , 4-Fluoro-N-(2-furanylmethylene)benzenamine Solvents: Acetonitrile ; 2 h, 25 °C

Référence

- Catalytic behavior of the Cu(I)/L/TEMPO system for aerobic oxidation of alcohols - a kinetic and predictive model, RSC Advances (2022, 2022, 12(13), 7864-7871

Synthetic Routes 21

Synthetic Routes 22

Conditions de réaction

1.1 Reagents: Acetic acid , tert-Butyl nitrite , Oxygen Catalysts: Tempone Solvents: Toluene ; 1 h, 1 atm, 50 °C

Référence

- Synergistic catalysis within TEMPO-functionalized periodic mesoporous organosilica with bridge imidazolium groups in the aerobic oxidation of alcohols, RSC Advances (2016, 2016, 6(68), 63717-63723

Synthetic Routes 23

Conditions de réaction

1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(trimethylammonio)propoxy]phenyl]-, 4-methylben… Catalysts: Tempo Solvents: Dichloromethane ; 6 h, rt

Référence

- Various oxidative reactions with novel ion-supported (diacetoxyiodo)benzenes, Tetrahedron (2013, 2013, 69(14), 2961-2970

Synthetic Routes 24

Conditions de réaction

1.1 Reagents: Dodecane , Oxygen Catalysts: Palladium Solvents: p-Xylene ; 10 h, 1 atm, 110 °C

Référence

- Highly dispersed palladium nanoparticles on mesocellular foam. An efficient and recyclable heterogeneous catalyst for alcohol oxidation, Chemistry - A European Journal (2012, 2012, 18(39), 12202-12206

Synthetic Routes 25

Conditions de réaction

1.1 Reagents: Iodine(1+), bis(acetato-κO)[4-[3-(1-methylpyrrolidinio)propyl]phenyl]-, 4-methyl… Catalysts: Tempo Solvents: Dichloromethane ; 2 h, rt

Référence

- TEMPO-mediated oxidation of alcohols with ion-supported (diacetoxy iodo)benzenes, Synlett (2012, 2012, 23(8), 1250-1256

Synthetic Routes 26

Conditions de réaction

1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , Tempo , Copper (nitrogen-doped carbon-incarcerated copper nanoparticle) Solvents: Acetonitrile ; 20 h, 1 bar, 60 °C

Référence

- Aerobic oxidation of alcohols enabled by nitrogen-doped copper nanoparticle catalysts, Catalysis Science & Technology (2022, 2022, 12(4), 1043-1048

Synthetic Routes 27

Synthetic Routes 28

Conditions de réaction

1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , Tempo , Copper(6+), hexakis[μ3-[N1,N3-bis[(1H-imidazol-5-yl-κN1:κN3)methylene]-1,3-propa… Solvents: Acetonitrile ; 2 h, rt

Référence

- Self-assembly of a Mixed Valence Copper Triangular Prism and Transformation to Cage Triggered by an External Stimulus, Inorganic Chemistry (2020, 2020, 59(23), 17374-17378

Synthetic Routes 29

Conditions de réaction

1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole , 9-Azabicyclo[3.3.1]non-9-yloxy , Copper, bromo(4′-methoxy[2,2′-bipyridin]-4-ol-κN1,κN1′)- (supported on TentaGel resin) Solvents: Acetonitrile ; 10 min, rt

Référence

- Bipyridine copper functionalized polymer resins as support materials for the aerobic oxidation of alcohols, Polymer International (2017, 2017, 66(3), 428-435

Synthetic Routes 30

Conditions de réaction

1.1 Catalysts: 2,2′-Bipyridine , Tempo , Ferric nitrate Solvents: Acetic acid ; 5 min, 25 °C

1.2 Reagents: Oxygen ; 0.5 h, 1 atm, 80 °C

1.2 Reagents: Oxygen ; 0.5 h, 1 atm, 80 °C

Référence

- Iron-Catalysed Selective Aerobic Oxidation of Alcohols to Carbonyl and Carboxylic Compounds, ChemPlusChem (2016, 2016, 81(11), 1160-1165

Synthetic Routes 31

Conditions de réaction

1.1 Reagents: Oxygen Catalysts: Ruthenium , Nickel dihydroxide Solvents: Toluene ; 0.25 h, 363 K

Référence

- Ruthenium-functionalized nickel hydroxide catalyst for highly efficient alcohol oxidations in the presence of molecular oxygen, Chemical Communications (Cambridge, 2009, , 1912-1914

Synthetic Routes 32

Conditions de réaction

1.1 Reagents: Oxygen Catalysts: Palladium Solvents: Trifluorotoluene ; 24 h, 1 atm, 90 °C

Référence

- Hydroxyapatite-Supported Palladium Nanoclusters: A Highly Active Heterogeneous Catalyst for Selective Oxidation of Alcohols by Use of Molecular Oxygen, Journal of the American Chemical Society (2004, 2004, 126(34), 10657-10666

Synthetic Routes 33

Conditions de réaction

1.1 Reagents: 1-Methylimidazole , Oxygen Catalysts: Tempo , 2445364-42-9 Solvents: Acetonitrile ; 2 h, rt

Référence

- Self-assembly of mixed-valence and heterometallic metallocycles: Efficient catalysts for the oxidation of alcohols to aldehydes in ambient air, Dalton Transactions (2020, 2020, 49(22), 7304-7308

Synthetic Routes 34

Conditions de réaction

1.1 Catalysts: 1-Methylimidazole , Copper oxide (Cu2O) , Iron oxide (Fe3O4) , Tempo Solvents: Acetonitrile ; 18 h, 25 °C

Référence

- Magnetic core-shell Fe3O4@Cu2O and Fe3O4@Cu2O-Cu materials as catalysts for aerobic oxidation of benzylic alcohols assisted by TEMPO and N-methylimidazole, RSC Advances (2020, 2020, 10(44), 26142-26150

Synthetic Routes 35

Synthetic Routes 36

Conditions de réaction

1.1 Catalysts: Tempo , Sulfuric acid , Iron chloride (FeCl3) , Sodium bromate Solvents: Dichloromethane , Water ; 3 h, rt

Référence

- Catalyzed oxidation of alcohols by 2,2,6,6-tetramethyl-1-iperidinyloxy with sodium bromate and ferric chloride as accelerators, Yingyong Huaxue (2015, 2015, 32(6), 666-670

Thiophene-2-carbaldehyde Raw materials

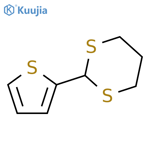

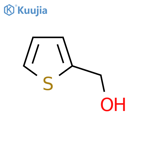

- Thiophen-2-ylmethanol

- 1,3-Dithiane, 2-(2-thienyl)-

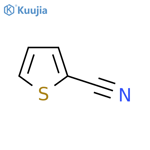

- Thiophene-2-carbonitrile

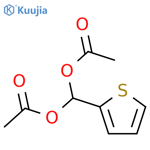

- (acetyloxy)(thiophen-2-yl)methyl acetate

Thiophene-2-carbaldehyde Preparation Products

Thiophene-2-carbaldehyde Fournisseurs

atkchemica

Membre gold

(CAS:98-03-3)Thiophene-2-carbaldehyde

Numéro de commande:CL17720

État des stocks:in Stock

Quantité:1g/5g/10g/100g

Pureté:95%+

Dernières informations tarifaires mises à jour:Wednesday, 27 November 2024 17:40

Prix ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

Membre gold

(CAS:98-03-3)2-Thiophenecarboxaldehyde

Numéro de commande:2307003

État des stocks:in Stock

Quantité:Company Customization

Pureté:98%

Dernières informations tarifaires mises à jour:Friday, 18 April 2025 17:04

Prix ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

Membre gold

(CAS:98-03-3)2-Thenaldehyde

Numéro de commande:27245320

État des stocks:in Stock

Quantité:Company Customization

Pureté:98%

Dernières informations tarifaires mises à jour:Tuesday, 10 June 2025 11:02

Prix ($):discuss personally

Thiophene-2-carbaldehyde Littérature connexe

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329

-

Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

98-03-3 (Thiophene-2-carbaldehyde) Produits connexes

- 1918-79-2(5-Methyl-2-thiophenecarboxylic acid)

- 32431-71-3(4-Fluorothiophene-2-carbaldehyde)

- 13679-70-4(5-Methyl-2-thiophenecarboxaldehyde)

- 932-95-6(2,5-Thiophenedicarboxaldehyde)

- 58-71-9(Cephalothin sodium)

- 498-62-4(Thiophene-3-carbaldehyde)

- 4565-29-1(5-Acetylthiophene-2-carbaldehyde)

- 6030-36-0(4-Methylthiophene-2-carbaldehyde)

- 132-65-0(Dibenzothiophene)

- 36880-33-8(5-Ethylthiophene-2-carbaldehyde)

Fournisseurs recommandés

Suzhou Senfeida Chemical Co., Ltd

(CAS:98-03-3)2-Thiophenecarboxaldehyde

Pureté:99.9%

Quantité:200kg

Prix ($):Enquête

Amadis Chemical Company Limited

(CAS:98-03-3)Thiophene-2-carbaldehyde

Pureté:99%

Quantité:1kg

Prix ($):209.0